molecular formula C13H20NO4- B12344737 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate

2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No.: B12344737
M. Wt: 254.30 g/mol
InChI Key: RRRWAYWNXBSUFV-UHFFFAOYSA-M
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate is a compound with a complex bicyclic structure. It is known for its stability and unique chemical properties, making it a valuable compound in various research and industrial applications. The molecular formula of this compound is C14H26O6, and it has a molecular weight of 290.35 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate typically involves a series of organic reactions. One common method includes the reaction of bicyclo[2.2.2]octane derivatives with tert-butyl chloroformate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in their functional groups.

    Cubane: Another bicyclic compound with unique properties, often used in materials science.

    Bicyclo[1.1.1]pentane: Known for its rigidity and stability, used in various chemical applications

Uniqueness

2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate is unique due to its specific functional groups and the stability of its bicyclic structure. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1

InChI Key

RRRWAYWNXBSUFV-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)[O-])CC2

Origin of Product

United States

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